(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol
Description
Properties
IUPAC Name |
(2-chlorothieno[3,2-d]pyrimidin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-7-9-1-5-6(10-7)4(2-11)3-12-5/h1,3,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHRDDSLPKKMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- 4-Chlorothieno[3,2-d]pyrimidine can be prepared from thieno[3,2-d]pyrimidin-4(3H)-one by chlorination following the method described by Mitchell et al..
- This intermediate can be further functionalized at other positions to introduce substituents as needed.
Chlorination at Position 2
- Chlorination at the 2-position is commonly performed using phosphorus oxychloride (POCl3) under heating conditions (e.g., 90 °C for 16 hours), converting hydroxy or oxo groups into chloro substituents with high yield (~81% reported for similar systems).
- This step is critical to obtain the 2-chloro derivative, which is a key intermediate for further modifications.
Introduction of the Hydroxymethyl Group at Position 7
- The 7-position functionalization with a hydroxymethyl group can be achieved by nucleophilic substitution or reduction of appropriate precursors.
- One approach involves the use of methyl thioglycolate or related esters to introduce a thioacetate group, which can be subsequently transformed into the hydroxymethyl substituent through reduction or hydrolysis steps.
- Alternatively, selective bromination at position 7 followed by substitution with formaldehyde or related reagents can yield the hydroxymethyl derivative.
Representative Synthetic Route (Based on Literature)
Analytical and Characterization Data
- The intermediates and final product are characterized by NMR (1H, 13C), LC-MS, and HRMS to confirm structure and purity.
- Typical NMR signals for the hydroxymethyl group appear as characteristic singlets or multiplets in the 4–5 ppm region.
- Mass spectrometry confirms the molecular ion consistent with the expected elemental composition.
Research Findings and Improvements
- Recent studies have focused on scalable and improved synthetic routes to related thieno[3,2-d]pyrimidine derivatives, optimizing reaction conditions for higher yields and purity.
- Use of mild bases like sodium methoxide and polar aprotic solvents such as DMF or 1,4-dioxane has enhanced substitution reactions at the heterocyclic ring.
- Bromination and subsequent substitution steps have been optimized to selectively functionalize position 7 without affecting other sites on the molecule.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives, including (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol, as anticancer agents. Research conducted by Elmongy et al. demonstrated that thieno[2,3-d]pyrimidine derivatives effectively inhibited the growth of various cancer cell lines, including triple-negative breast cancer cells. The compound's structure allows it to interact with biological targets involved in tumor proliferation and survival pathways .
Inhibition of Leishmania Species
Another significant application is in the treatment of leishmaniasis, a disease caused by protozoan parasites. A study published in PMC indicated that thienopyrimidine derivatives exhibited inhibitory effects against Leishmania donovani, with varying selectivity and potency based on structural modifications . This suggests that this compound could be explored further for its efficacy against neglected tropical diseases.
Nucleophilic Aromatic Substitution
The compound can be synthesized through nucleophilic aromatic substitution reactions involving nitrogen-containing heterocycles. A study published in MDPI described a green and efficient methodology for synthesizing such compounds, indicating the potential for environmentally friendly synthesis routes in pharmaceutical applications .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Research indicates that modifications at specific positions on the thienopyrimidine core can enhance biological activity against cancer cells and other targets. For instance, substituents that increase electron density on the aromatic ring have been shown to improve inhibitory potency against COX-2 enzymes, which are implicated in inflammatory processes .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the NLRP3 inflammasome by blocking the binding of NEK7, a critical component for inflammasome activation . This inhibition can reduce inflammation and has potential therapeutic applications in diseases like gout, cardiovascular diseases, and neurodegenerative disorders .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity : The position of the chlorine and hydroxymethyl groups significantly influences biological activity. For example, compound 16a (with a urea-acetic acid side chain) showed DGAT-1 inhibitory activity, while the morpholine derivative may exhibit altered target engagement due to regiochemical differences .
Synthetic Accessibility: The target compound shares synthetic pathways with other thienopyrimidines, such as nucleophilic substitution (e.g., hydrazine derivatives ) or Suzuki coupling for complex side chains .
Structure-Activity Relationship (SAR) Insights
- Chlorine Substituent : Essential for electronic modulation of the aromatic core, enhancing binding to hydrophobic enzyme pockets .
- Regiochemistry: Thieno[3,2-d]pyrimidines (target compound) vs. thieno[2,3-d]pyrimidines (morpholine derivative ) exhibit distinct steric and electronic profiles, impacting target selectivity.
Biological Activity
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide an overview of its biological activity, including cytotoxicity, anti-proliferative effects, and enzyme inhibition.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties.
Cytotoxicity and Anti-Proliferative Effects
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines:
- In Vitro Studies : The compound has shown significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7. For example, one study reported an IC50 value of 13.42 µg/mL (approximately 0.045 µM) for MCF-7 cells, indicating strong anti-tumor activity compared to normal human mammary epithelial cells (MCF-10A) .
- Cell Cycle Arrest : The mechanism of action appears to involve cell cycle arrest. In MDA-MB-231 cells, G2 phase arrest was observed, while MCF-7 cells exhibited G1 phase arrest .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- 17β-Hydroxysteroid Dehydrogenase Inhibition : Research indicated that derivatives of thieno[2,3-d]pyrimidines could inhibit 17β-HSD enzymes. For instance, compounds related to this compound demonstrated varying degrees of inhibition against 17β-HSD1 and 17β-HSD2 .
Study 1: Synthesis and Evaluation
A study synthesized a series of thieno[2,3-d]pyrimidine derivatives, including this compound. The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines. Results showed that certain derivatives exhibited high selectivity indices and significant anti-tumor activity .
Study 2: Mechanistic Insights
Another investigation focused on the cellular mechanisms underlying the anti-cancer effects of thienopyrimidine compounds. It was found that these compounds could modulate apoptotic pathways and induce oxidative stress in tumor cells .
Data Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol?
- Methodological Answer : The synthesis typically involves functionalization of the thienopyrimidine core. A regioselective nucleophilic aromatic substitution (SNAr) reaction is commonly employed. For example, reacting 2,4-dichlorothieno[3,2-d]pyrimidine with methanol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) can yield the target compound. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
Q. How is the compound characterized structurally?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy confirms regioselectivity and substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (XRD) resolves absolute stereochemistry, as demonstrated in analogous pyrrolopyrimidine structures .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Kinase inhibition assays (e.g., ADP-Glo™) are used to evaluate activity against cancer-related kinases (e.g., EGFR, VEGFR). IC₅₀ values are determined via dose-response curves (0.1–100 µM). Cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HCT-116, MCF-7) assess antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized for functionalizing the chlorothienopyrimidine core?
- Methodological Answer : Catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki couplings) and solvent optimization (DME/H₂O vs. THF) improve cross-coupling yields. For oxidation/reduction, KMnO₄ in H₂SO₄ (100°C, 3 h) achieves full conversion to carboxylic acid derivatives, while NaBH₄ in MeOH (0°C→RT) reduces ketones to alcohols in >90% yield .
Q. What computational tools predict binding modes to kinase targets?
- Methodological Answer : AutoDock4 or Schrödinger Suite performs molecular docking using crystal structures of kinase active sites (e.g., PDB: 1M17). Parameters include Lamarckian genetic algorithms (50 runs) and flexible side-chain sampling. Binding energy (ΔG) and hydrogen-bonding interactions are analyzed to prioritize derivatives for synthesis .
Q. How do structural modifications impact solubility and bioavailability?
- Methodological Answer : LogP values (via HPLC) and aqueous solubility (shake-flask method) are measured. Introducing polar groups (e.g., -OH, -NH₂) at the 7-position improves solubility but may reduce membrane permeability (assayed via Caco-2 monolayers). Pharmacokinetic studies in rodents (IV/PO dosing) quantify AUC and bioavailability .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate findings using orthogonal methods:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
